REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([NH:14]C=C(C#N)C#N)=[N:5][N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1)#[N:2].Cl.[O:22]1CCOCC1>>[NH2:14][C:4]1[C:3]([C:1]#[N:2])=[CH:7][N:6]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:5]=1.[NH2:14][C:4]1[C:3]([C:1]([NH2:2])=[O:22])=[CH:7][N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NN(C1)C1=CC=CC=C1)NC=C(C#N)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Room temperature
|
Type
|
EXTRACTION
|
Details
|
the products extracted into EtOAc (×2)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by MPLC (12-100% EtOAc-hexanes followed by 0-10% MeOH-EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1C#N)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1C(=O)N)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([NH:14]C=C(C#N)C#N)=[N:5][N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1)#[N:2].Cl.[O:22]1CCOCC1>>[NH2:14][C:4]1[C:3]([C:1]#[N:2])=[CH:7][N:6]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:5]=1.[NH2:14][C:4]1[C:3]([C:1]([NH2:2])=[O:22])=[CH:7][N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NN(C1)C1=CC=CC=C1)NC=C(C#N)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Room temperature
|
Type
|
EXTRACTION
|
Details
|
the products extracted into EtOAc (×2)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by MPLC (12-100% EtOAc-hexanes followed by 0-10% MeOH-EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1C#N)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1C(=O)N)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |